molecular formula C11H8ClNO2 B8052797 Methyl 6-chloroisoquinoline-3-carboxylate

Methyl 6-chloroisoquinoline-3-carboxylate

Cat. No.: B8052797
M. Wt: 221.64 g/mol
InChI Key: TYUKZDMEMKCPAD-UHFFFAOYSA-N
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Description

Methyl 6-chloroisoquinoline-3-carboxylate is a useful research compound. Its molecular formula is C11H8ClNO2 and its molecular weight is 221.64 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 6-chloroisoquinoline-3-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the compound's mechanisms of action, potential therapeutic applications, and relevant case studies that highlight its efficacy.

Chemical Structure and Properties

This compound is an isoquinoline derivative characterized by a chloro group at the sixth position and a carboxylate ester functional group. Its molecular formula is C11H8ClNO2C_{11}H_{8}ClNO_{2} with a molecular weight of approximately 221.64 g/mol. The presence of the chloro substituent is significant as it can influence the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Research suggests that compounds in this class may exhibit:

  • Antimicrobial Activity : Isoquinoline derivatives have shown promise against bacterial and fungal pathogens.
  • Anticancer Properties : Preliminary studies indicate potential cytotoxic effects on cancer cell lines, possibly through mechanisms involving apoptosis induction and interference with cell cycle progression.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.

Biological Activity Overview

Activity Type Description References
AntimicrobialExhibits activity against various bacteria and fungi.
AnticancerInduces cytotoxicity in multiple cancer cell lines (e.g., MCF-7, A549).
Anti-inflammatoryPotential modulation of inflammatory responses.

Case Studies and Research Findings

  • Cytotoxicity Against Cancer Cell Lines :
    A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated an IC50 value in the range of 10-20 µM, suggesting significant antiproliferative activity. The mechanism was linked to increased reactive oxygen species (ROS) production, leading to oxidative stress and apoptosis in cancer cells .
  • Antimicrobial Efficacy :
    In an investigation focused on antimicrobial properties, this compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 50 to 100 µg/mL. This highlights its potential as a lead compound for developing new antibiotics .
  • Inflammation Modulation :
    A recent study explored the anti-inflammatory effects of this compound in vitro using macrophage cell lines. The findings suggested that treatment with this compound reduced pro-inflammatory cytokine levels significantly, indicating a promising avenue for treating chronic inflammatory conditions .

Properties

IUPAC Name

methyl 6-chloroisoquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c1-15-11(14)10-5-8-4-9(12)3-2-7(8)6-13-10/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYUKZDMEMKCPAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C2C=CC(=CC2=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

DBU (2.36 mL, 15.2 mmol) and methyl{[(benzyloxy)carbonyl]amino}(dimethoxyphosphoryl)acetate (5.02 g, 15.2 mmol) are dissolved in CH2Cl2 (75 mL). The resulting solution is added drop-wise to a solution of 4-chlorophthalaldehyde (2.31 g, 13.8 mmol) in CH2Cl2 (100 mL) at 0° C. The reaction is stirred for 1 hour at 0° C. and then for 18 hours at rt. The volatiles are evaporated to yield a yellow oil, which is dissolved in CHCl3 (10 mL). DBU (2.36 mL, 15.2 mmol) and TFAA (2.15 mL, 15.2 mmol) are added. The reaction is stirred under N2 for 3 hours and is quenched with 150 mL of saturated NaHCO3 solution. The organic layer is separated, and the aqueous layer is extracted with 2×150 mL of CHCl3. The combined organic layers are dried (MgSO4), filtered, and concentrated to a yellow oil. This mixture is purified by column chromatography using a step gradient of 25% to 45% EtOAc in hexanes in 5% increments. Product containing fractions are concentrated, dissolved in MeOH and loaded onto a column of AGW-×2 resin (H+ form). The column is rinsed with MeOH, and the product is eluted with a solution of 5% TEA in MeOH. The product is concentrated from MeOH/MeCN several times to yield methyl 6-chloroisoquinoline-3-carboxylate as a white solid in 67% purity by HPLC (0.810 g).
Name
Quantity
2.36 mL
Type
reactant
Reaction Step One
Quantity
5.02 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
2.31 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
2.36 mL
Type
reactant
Reaction Step Three
Name
Quantity
2.15 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

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